molecular formula C14H21Cl3N2O2 B1452695 3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride CAS No. 1172397-29-3

3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride

Cat. No.: B1452695
CAS No.: 1172397-29-3
M. Wt: 355.7 g/mol
InChI Key: GFZQZOKLDCZVMS-UHFFFAOYSA-N
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Description

3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride is a useful research compound. Its molecular formula is C14H21Cl3N2O2 and its molecular weight is 355.7 g/mol. The purity is usually 95%.
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Biological Activity

3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, with the CAS number 1172397-29-3, is characterized by its unique molecular structure, which includes a piperazine moiety and a chlorobenzyl substituent. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C14H19Cl2N2O2
  • Molar Mass : 355.68 g/mol
  • CAS Number : 1172397-29-3
  • Purity : Typically around 95% in commercial preparations.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its antimicrobial, antitumor, and antifungal properties.

Antimicrobial Activity

Research indicates that compounds similar to 3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid exhibit significant antibacterial and antifungal activities. A study evaluated a series of piperazine derivatives for their antimicrobial efficacy against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.6 - 62.5 μg/mL
Escherichia coli31.2 - 125 μg/mL
Candida albicans6.25 - 25 μg/mL

These findings suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making it a potential candidate for further development as an antimicrobial agent .

Antitumor Activity

The compound has also shown promise in cancer research. A study highlighted that derivatives containing piperazine structures can inhibit Class I PI3-kinase enzymes, which are implicated in cancer cell proliferation:

  • Mechanism of Action : The inhibition of PI3K pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Efficacy : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Case Studies

  • Antibacterial Efficacy :
    A comparative study assessed the antibacterial activity of several piperazine derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds with chlorobenzyl substitutions had enhanced activity compared to non-substituted analogs, suggesting that the chlorobenzyl group may play a critical role in binding to bacterial targets .
  • Antifungal Properties :
    In another investigation, the antifungal activity of the compound was tested against Candida species. The results showed that it significantly inhibited biofilm formation, which is crucial for the pathogenicity of these fungi .

Properties

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2.2ClH/c15-13-3-1-12(2-4-13)11-17-9-7-16(8-10-17)6-5-14(18)19;;/h1-4H,5-11H2,(H,18,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZQZOKLDCZVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)CC2=CC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.